Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
説明
Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core linked to a benzo[d][1,3]dioxole moiety via a carbonyl group. The piperazine ring is further substituted with a pyridazine derivative bearing a 2,4-dimethylphenyl group. The benzo[d][1,3]dioxole group (a methylenedioxyphenyl fragment) is a common pharmacophore in bioactive molecules, contributing to metabolic stability and binding affinity .
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-3-5-19(17(2)13-16)20-6-8-23(26-25-20)27-9-11-28(12-10-27)24(29)18-4-7-21-22(14-18)31-15-30-21/h3-8,13-14H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJGDJIPMCMELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS Number: 1021103-95-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[d][1,3]dioxole moiety linked to a piperazine derivative through a pyridazine ring. Its molecular formula is , with a molecular weight of 416.5 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Receptor Binding : The compound may act as an antagonist or agonist at various G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes related to inflammatory processes or microbial metabolism.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives similar to this compound against common bacterial strains. Results indicated that certain modifications in the structure enhanced activity against Gram-positive bacteria, suggesting that fine-tuning the chemical structure could optimize efficacy.
Neuropharmacological Studies
Research involving serotonin receptor assays demonstrated that compounds with similar structural motifs exhibited varying degrees of affinity for 5-HT receptors. This suggests that Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone could potentially modulate serotonergic activity, which is pertinent in treating mood disorders.
Data Table: Summary of Biological Activities
| Activity Type | Evidence | Remarks |
|---|---|---|
| Antimicrobial | Limited studies; requires further research | Potential against Gram-positive bacteria |
| Antioxidant | Hypothetical based on structural features | Needs empirical validation |
| Neuropharmacological | Affinity for serotonin receptors | Implications for mood disorder treatments |
| Enzyme Inhibition | Possible inhibition of inflammatory enzymes | Specific targets need identification |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Analogues
The target compound shares a piperazine-methanone scaffold with several derivatives reported in the literature. Key structural variations occur in the substituents attached to the piperazine and the aromatic/heteroaromatic groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Analogues
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: Compounds like 19 (4-nitrophenyl) exhibit higher melting points (164–165°C) compared to 17 (CF₃, 107°C), likely due to stronger intermolecular interactions . Lipophilicity: Chlorine (Compound 18) and trifluoromethyl groups (Compound 17) increase hydrophobicity, which may enhance membrane permeability .
Synthetic Yields: Yields for piperazine-methanone derivatives vary widely (20–50%), influenced by reaction conditions and substituent complexity. For example, Compound 19 achieves a 50% yield due to the nitro group’s compatibility with reaction conditions .
Biological Relevance: Anti-parasitic activity is noted for Compounds 17–19, suggesting the piperazine-methanone scaffold is a viable platform for developing anti-Trypanosoma agents .
Functional Group Variations in Analogues
Table 2: Functional Group Impact on Properties
Q & A
Q. What are the key synthetic challenges in optimizing the yield of Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, and how can they be addressed?
The synthesis of this compound involves multi-step reactions, including coupling between pyridazine and piperazine moieties, as well as benzodioxole functionalization. Key challenges include:
- Low yield during coupling reactions : Steric hindrance from the 2,4-dimethylphenyl group on pyridazine may reduce reaction efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can improve reactivity .
- Purification difficulties : Silica gel chromatography with gradient elution (e.g., n-hexane/EtOAc 5:5) is effective for isolating intermediates, as demonstrated in structurally similar benzoylpiperidine derivatives .
- Byproduct formation : Monitor reactions via HPLC (e.g., 95% purity at 254 nm) to optimize reaction time and minimize impurities .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C-NMR : Essential for verifying substituent positions. For example, the benzodioxole group shows characteristic peaks at δ 5.9–6.1 ppm (O-CH2-O) and aromatic protons at δ 6.7–7.2 ppm .
- HPLC : Retention time consistency (e.g., 13.036 minutes for related compounds) and peak area (>95%) confirm purity .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N content within 0.3% deviation from theoretical values) .
Q. How can researchers design initial biological assays to screen this compound for pharmacological activity?
- Target selection : Prioritize receptors with structural similarity to known ligands. For example, piperazine-containing analogs show affinity for histamine H1/H4 receptors .
- In vitro assays : Use radioligand binding assays (e.g., Ki determination) or functional assays (e.g., cAMP modulation) .
- Dose-response studies : Test concentrations in the 1 nM–10 μM range, as seen in anticonvulsant pyrazole derivatives .
Advanced Research Questions
Q. How can structural modifications to the pyridazine or piperazine moieties enhance target selectivity?
- Pyridazine substitution : Introducing electron-withdrawing groups (e.g., fluoro or nitro) at position 6 of pyridazine may improve binding to kinases or GPCRs, as seen in related pyridazin-3-yl derivatives .
- Piperazine optimization : Replace the piperazine with a morpholine ring to reduce metabolic instability, as demonstrated in dual H1/H4 receptor ligands .
- Crystallographic validation : Use single-crystal X-ray data (e.g., unit cell parameters a = 8.912 Å, b = 10.421 Å for benzodioxole-piperazine analogs) to guide rational design .
Q. What methodologies resolve contradictions in biological activity data across different assay systems?
- Orthogonal assays : Combine radioligand binding (e.g., H1 receptor) with functional assays (e.g., calcium flux) to confirm activity .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo results .
- Species-specific differences : Compare activity in human vs. rodent receptor isoforms, as seen in histamine receptor studies .
Q. How can computational modeling predict the compound’s interaction with novel targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to targets such as serotonin receptors (5-HT2A) or carbonic anhydrase IX. The benzodioxole group may engage in π-π stacking with aromatic residues .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from pyridazine) using tools like Schrödinger’s Phase .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and blood-brain barrier penetration, guiding in vivo study design .
Data Contradictions and Resolution
- Elemental analysis deviations : In related compounds, discrepancies in carbon content (e.g., calc. 65.12% vs. found 64.85%) may arise from hygroscopic intermediates. Dry samples under vacuum (40°C, 24 hr) before analysis .
- Variable biological activity : For example, anticonvulsant effects in mice but not rats may reflect species-specific metabolic pathways. Use isotopic labeling (e.g., 14C) to track metabolite profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
